molecular formula C10H16O2 B6617433 1-cyclopentylcyclobutane-1-carboxylic acid CAS No. 1522673-27-3

1-cyclopentylcyclobutane-1-carboxylic acid

Cat. No. B6617433
CAS RN: 1522673-27-3
M. Wt: 168.23 g/mol
InChI Key: XJRAKGLEHFAIBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentylcyclobutane-1-carboxylic acid (1-CPBA) is a cyclic organic compound with a cyclobutane ring, a carboxylic acid group, and a cyclopentyl group. It is a versatile synthetic intermediate used in the preparation of a variety of pharmaceuticals and agrochemicals. 1-CPBA is a valuable synthetic building block and has been used in the development of new drugs, as well as in the synthesis of other compounds.

Mechanism of Action

1-cyclopentylcyclobutane-1-carboxylic acid is a versatile synthetic intermediate that can be used to synthesize a variety of compounds. The mechanism of action of this compound depends on the reaction it is used in. In the Diels-Alder reaction, this compound acts as a dienophile and reacts with the alkene to form a cyclobutane ring. The Barton reaction involves the reaction of an aldehyde with an alkyl bromide, such as cyclopentyl bromide, in the presence of a strong base, such as sodium hydride. The Curtius rearrangement involves the reaction of an isocyanate with an acid chloride in the presence of a base, such as sodium carbonate.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been found to be non-toxic and non-mutagenic, with no adverse effects on the human body. In addition, it has been found to have some anti-inflammatory and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

1-cyclopentylcyclobutane-1-carboxylic acid has several advantages and limitations for lab experiments. One advantage is that it is a versatile synthetic intermediate that can be used in a variety of reactions. It is also relatively inexpensive and easy to obtain. A limitation is that it is not very soluble in water, making it difficult to work with.

Future Directions

1-cyclopentylcyclobutane-1-carboxylic acid has potential for use in the development of new drugs, as well as in the synthesis of other compounds. It could also be used to study the stereochemistry of cyclobutane rings, as well as to study the mechanism of the Diels-Alder reaction. In addition, it could be used to develop new methods for the synthesis of cyclopentyl carboxylic acids. Finally, it could be used to study the effects of cyclobutanes on the human body, such as their anti-inflammatory and anti-bacterial properties.

Synthesis Methods

The synthesis of 1-cyclopentylcyclobutane-1-carboxylic acid can be achieved by several methods, including the Diels-Alder reaction, the Barton reaction, and the Curtius rearrangement. The Diels-Alder reaction involves the reaction of a conjugated diene with an alkene in the presence of a Lewis acid catalyst, such as boron trifluoride. The Barton reaction involves the reaction of an aldehyde with an alkyl bromide, such as cyclopentyl bromide, in the presence of a strong base, such as sodium hydride. The Curtius rearrangement involves the reaction of an isocyanate with an acid chloride in the presence of a base, such as sodium carbonate.

Scientific Research Applications

1-cyclopentylcyclobutane-1-carboxylic acid has been used in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of new drugs, as a reagent in organic synthesis, and as a model compound for studying the cyclization of cyclopentyl carboxylic acids. In addition, it has been used to study the stereochemistry of cyclobutane rings, as well as to study the mechanism of the Diels-Alder reaction.

properties

IUPAC Name

1-cyclopentylcyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9(12)10(6-3-7-10)8-4-1-2-5-8/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRAKGLEHFAIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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